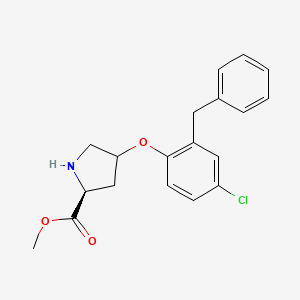![molecular formula C17H22Cl2N2O2 B1390115 ethyl 4-{[(2-chlorobenzyl)amino]methyl}-3,5-dimethyl-1H-pyrrole-2-carboxylate hydrochloride CAS No. 1185301-03-4](/img/structure/B1390115.png)
ethyl 4-{[(2-chlorobenzyl)amino]methyl}-3,5-dimethyl-1H-pyrrole-2-carboxylate hydrochloride
描述
Ethyl 4-{[(2-chlorobenzyl)amino]methyl}-3,5-dimethyl-1H-pyrrole-2-carboxylate hydrochloride is a useful research compound. Its molecular formula is C17H22Cl2N2O2 and its molecular weight is 357.3 g/mol. The purity is usually 95%.
BenchChem offers high-quality ethyl 4-{[(2-chlorobenzyl)amino]methyl}-3,5-dimethyl-1H-pyrrole-2-carboxylate hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about ethyl 4-{[(2-chlorobenzyl)amino]methyl}-3,5-dimethyl-1H-pyrrole-2-carboxylate hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.
科学研究应用
Cancer Research
This compound can be utilized in the synthesis of indole derivatives, which are prevalent in many natural products and drugs. Indoles have shown various biologically vital properties, including cytotoxic activity against cancer cell lines . The compound’s structure could be modified to enhance its interaction with specific cancer cell targets, making it a valuable tool in the development of new anticancer agents.
Antiviral Agents
Indole derivatives, which can be synthesized from compounds like the one , have been reported to possess antiviral activities . By studying the structure-activity relationship, researchers can develop new indole-based compounds that could potentially inhibit the replication of various viruses, including influenza and Coxsackie B4 virus.
Anti-inflammatory and Analgesic Research
The compound’s framework can be adapted to create indole derivatives with anti-inflammatory and analgesic activities . These derivatives can be compared with existing drugs like indomethacin and celecoxib, providing insights into their efficacy and safety profiles.
Microbial Inhibition
Indole derivatives have been known to exhibit antimicrobial properties. The compound could be a precursor in synthesizing new molecules that target specific microbial pathways, aiding in the development of novel antibiotics .
Neurodegenerative Disorders
The structural complexity of the compound allows for the creation of derivatives that could interact with neurological pathways. This makes it a potential candidate for the development of drugs targeting neurodegenerative diseases by modulating neurotransmitter systems or preventing neurodegeneration .
Plant Growth Regulation
Indole-3-acetic acid, a derivative of indole, is a plant hormone involved in the regulation of plant growth. By synthesizing related compounds, researchers can explore the effects of similar molecules on plant development and stress responses .
Synthetic Methodology Development
The compound can serve as a model for developing new synthetic methodologies. Its complex structure challenges chemists to devise novel strategies for constructing indole rings and other heterocyclic systems, contributing to the advancement of organic synthesis techniques .
Pharmacological Activity Screening
Due to its structural similarity to biologically active pharmacophores, the compound can be used in high-throughput screening to identify new pharmacologically active molecules. This can lead to the discovery of new drugs with diverse biological activities .
属性
IUPAC Name |
ethyl 4-[[(2-chlorophenyl)methylamino]methyl]-3,5-dimethyl-1H-pyrrole-2-carboxylate;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21ClN2O2.ClH/c1-4-22-17(21)16-11(2)14(12(3)20-16)10-19-9-13-7-5-6-8-15(13)18;/h5-8,19-20H,4,9-10H2,1-3H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VYZYXDVMBIUZOZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(C(=C(N1)C)CNCC2=CC=CC=C2Cl)C.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22Cl2N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
ethyl 4-{[(2-chlorobenzyl)amino]methyl}-3,5-dimethyl-1H-pyrrole-2-carboxylate hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



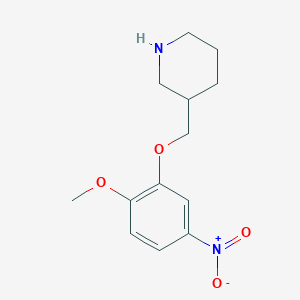
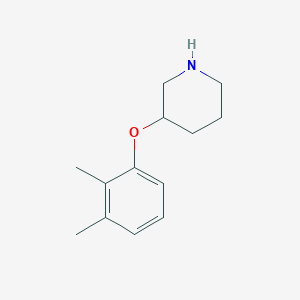

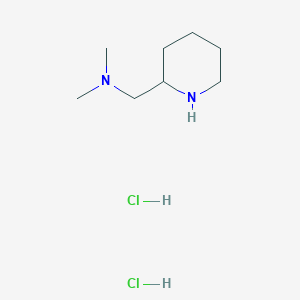
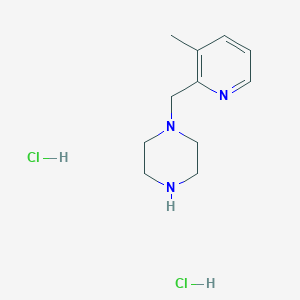
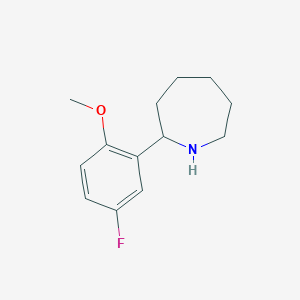
![N-Methyl-N-propyl-8-azabicyclo[3.2.1]octan-3-amine](/img/structure/B1390041.png)
![2-[4-(Sec-butyl)phenoxy]-3-chloroaniline](/img/structure/B1390042.png)

![4,6-Dichlorobenzo[d]thiazol-2(3H)-one](/img/structure/B1390048.png)
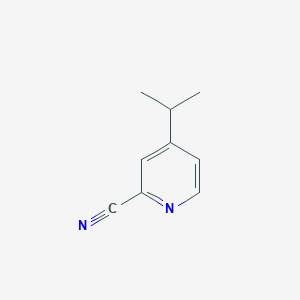
![(4-Chlorophenyl)[4-(3-piperidinylmethoxy)phenyl]-methanone](/img/structure/B1390052.png)
